molecular formula C12H8Cl2N2O B12079255 (2E,4Z)-5-chloro-5-(4-chlorophenyl)-2-cyanopenta-2,4-dienamide

(2E,4Z)-5-chloro-5-(4-chlorophenyl)-2-cyanopenta-2,4-dienamide

Cat. No.: B12079255
M. Wt: 267.11 g/mol
InChI Key: QOQMSTNLZICRRC-HKHGSBPZSA-N
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Description

(2E,4Z)-5-Chloro-5-(4-chlorophenyl)-2-cyanopenta-2,4-dienamide is a conjugated dienamide derivative featuring dual chlorine substituents at the C5 position and a cyano group at C2. Its structure includes a (2E,4Z) diene configuration, which influences its electronic properties and reactivity.

Properties

Molecular Formula

C12H8Cl2N2O

Molecular Weight

267.11 g/mol

IUPAC Name

(2E,4Z)-5-chloro-5-(4-chlorophenyl)-2-cyanopenta-2,4-dienamide

InChI

InChI=1S/C12H8Cl2N2O/c13-10-4-1-8(2-5-10)11(14)6-3-9(7-15)12(16)17/h1-6H,(H2,16,17)/b9-3+,11-6-

InChI Key

QOQMSTNLZICRRC-HKHGSBPZSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C=C(\C#N)/C(=O)N)/Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=CC=C(C#N)C(=O)N)Cl)Cl

Origin of Product

United States

Biological Activity

The compound (2E,4Z)-5-chloro-5-(4-chlorophenyl)-2-cyanopenta-2,4-dienamide , also known as ethyl 5-(4-chlorophenyl)-2-cyanopenta-2,4-dienoate , is a member of the class of compounds known for their diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis methods, biological assays, and relevant case studies.

  • Chemical Formula : C13H12ClN
  • Molecular Weight : 233.7 g/mol
  • CAS Number : 25781-92-4

Synthesis

The synthesis of (2E,4Z)-5-chloro-5-(4-chlorophenyl)-2-cyanopenta-2,4-dienamide typically involves a multi-step process including the Knoevenagel condensation of nitriles with cinnamaldehydes. The following table summarizes the key steps involved in the synthesis:

StepReagentsConditionsYield
1Ethyl isocyanoacetate, DBUEthanol, Room Temperature85%
2Ethyl 5-(4-chlorophenyl)-2-cyanopenta-2,4-dienoateReflux with DDQModerate

Antiviral Activity

Recent studies have highlighted the antiviral properties of related compounds. For instance, a series of substituted benzamide analogues have shown potent inhibitory effects against human adenovirus (HAdV), suggesting that structural modifications can enhance antiviral activity. Although specific data on (2E,4Z)-5-chloro-5-(4-chlorophenyl)-2-cyanopenta-2,4-dienamide is limited, its structural similarities to active compounds indicate potential antiviral effects.

Carcinogenicity Testing

In a study assessing the biological activity of various chlorinated compounds, it was found that related structures exhibited significant mutagenic potential in bacterial assays. The compound's structural characteristics may suggest similar behavior in terms of carcinogenicity; however, specific assays for (2E,4Z)-5-chloro-5-(4-chlorophenyl)-2-cyanopenta-2,4-dienamide have not been extensively documented.

Preliminary mechanistic studies on structurally similar compounds indicate that they may interfere with viral DNA replication processes. This suggests that (2E,4Z)-5-chloro-5-(4-chlorophenyl)-2-cyanopenta-2,4-dienamide could potentially act through similar pathways.

Case Studies

  • Case Study on Antiviral Efficacy : A study involving derivatives of chlorinated compounds reported that certain analogues exhibited IC50 values in the low micromolar range against HAdV. These findings support further investigation into the antiviral potential of (2E,4Z)-5-chloro-5-(4-chlorophenyl)-2-cyanopenta-2,4-dienamide.
    • Compound Tested : N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide
    • IC50 Value : 0.27 μM
  • Carcinogenicity Assays : In a comparative analysis involving structurally related compounds such as 4-chloromethylbiphenyl and benzyl chloride, biological assays indicated varying levels of mutagenicity and cytotoxicity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Dienamide/Ester Derivatives

Compound Name Structure Key Features Melting Point (°C) Bioactivity/Application Reference
(2E,4Z)-5-Chloro-5-(4-chlorophenyl)-2-cyanopenta-2,4-dienamide Amide terminal group, dual Cl Not reported
Ethyl (2E,4Z)-5-(4-bromophenyl)-5-chloro-2-cyanopenta-2,4-dienoate Ethyl ester, Br substituent Antibacterial (Gram-positive bacteria) MIC: 8–16 µg/mL
(2E,4Z)-Methyl 5-chloro-5-(4-chlorophenyl)-2-((1,3-dioxoisoindolin-2-yloxy)methyl)penta-2,4-dienoate Methyl ester, phthalimide group High thermal stability 207.9–208.3 Intermediate in heterocycle synthesis
(Z)-4-(2-Chlorobenzylidene)-2-(4-fluorophenyl)-1-[4-(2-pyridylaminosulfonyl)phenyl]-5(4H)-imidazolone Imidazolone core, sulfonamide group 244–246 Antifungal/antibacterial (hypothesized)

Key Observations :

  • Bioactivity: The ethyl ester analog with a bromophenyl group () exhibits notable antibacterial activity, suggesting that the chloro-phenyl variant may share similar properties.
  • Thermal Stability : The methyl ester derivative () shows a high melting point (~208°C), likely due to its rigid phthalimide substituent.
  • Functional Group Impact: Terminal amides (target compound) vs.

Structural and Crystallographic Comparisons

(a) Hydrogen Bonding and π-π Interactions
  • The target compound’s amide group may form intermolecular N–H···O bonds, similar to the intramolecular O–H···O hydrogen bonds observed in (4Z)-4-[(2E)-3-(4-chlorophenyl)-1-hydroxypropenylidene]-5-methyl-2-phenylpyrazol-5(4H)-one ().
  • π-π stacking interactions between chlorophenyl groups (center-to-center distance ~3.6–3.7 Å in ) are critical for crystal packing, a feature likely shared by the target compound.
(b) Conformational Flexibility
  • The (2E,4Z) configuration introduces a non-planar diene system, contrasting with fully conjugated (2E,4E) systems (e.g., tetrazole derivative in ). This geometry may affect reactivity in cycloaddition or nucleophilic substitution reactions.

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